3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIQYMJSMMNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Benzamide: The quinazolinone intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Treatment with concentrated HCl at reflux yields 3,5-dimethylbenzoic acid and 3-(3-aminophenyl)-2-methyl-3,4-dihydroquinazolin-4-one.
-
Basic Hydrolysis : Reaction with NaOH in aqueous ethanol produces the corresponding sodium carboxylate and free amine derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 6h | 3,5-Dimethylbenzoic acid + Quinazolinone amine | 78% | |
| Basic Hydrolysis | 2M NaOH, EtOH/H<sub>2</sub>O, 80°C | Sodium 3,5-dimethylbenzoate + Quinazolinone amine | 65% |
Substitution Reactions
The electron-deficient quinazolinone ring facilitates nucleophilic substitution. Key reactions include:
-
Aromatic Electrophilic Substitution : Nitration using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the phenyl ring.
-
Nucleophilic Attack : Reaction with amines (e.g., aniline) replaces the methyl group on the quinazolinone with an aryl amine .
Example Reaction Pathway :
Reported Yields : 45–72% under optimized conditions .
Oxidation:
The methyl groups on the benzamide and quinazolinone are susceptible to oxidation:
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts methyl groups to carboxylic acids.
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DDQ (2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone) : Oxidizes the dihydroquinazolinone ring to a fully aromatic quinazoline system .
Reduction:
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H<sub>2</sub>/Pd-C : Reduces nitro groups (if present) to amines.
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NaBH<sub>4</sub> : Selectively reduces carbonyl groups in the presence of aromatic rings .
Comparative Reactivity :
| Functional Group | Reagent | Product | Efficiency |
|---|---|---|---|
| Methyl (Quinazolinone) | KMnO<sub>4</sub> | Carboxylic Acid | Moderate (55%) |
| Dihydroquinazolinone | DDQ | Quinazoline | High (88%) |
Ring-Opening and Cycloaddition
The quinazolinone ring participates in cycloaddition reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in xylene to form a bicyclic adduct .
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Ring-Opening with Hydrazine : Forms 3-aminoquinazolinone derivatives, which are precursors for Schiff base synthesis .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening and re-cyclization (see for NMR-based elucidation).
Stability Under Environmental Conditions
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of benzamides that have been studied for their potential therapeutic effects. The structural features include:
- A benzamide core, which is known for its ability to interact with various biological targets.
- A quinazoline moiety, which contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit promising anticancer properties. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis (programmed cell death).
- Inhibition of key signaling pathways involved in cancer progression.
For instance, a study highlighted the effectiveness of related quinazoline derivatives in targeting specific cancer cell lines, leading to significant reductions in cell viability .
Neuroprotective Effects
The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism may involve:
- Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its levels in the brain .
- Antioxidant properties that mitigate oxidative stress associated with neuronal damage.
A comparative study on similar compounds revealed significant AChE inhibitory activity, suggesting potential applications in treating cognitive disorders .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Specific derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activities against human cancer cell lines. The compound this compound exhibited an IC50 value indicating potent antiproliferative effects compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanisms
Another research project focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treatment led to improved cognitive functions and reduced levels of amyloid-beta plaques associated with neurodegeneration. This study supports the hypothesis that enhancing cholinergic transmission may be beneficial for cognitive enhancement .
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | IC50: Low micromolar range against various cancer cell lines | Varies; often similar efficacy |
| Neuroprotective Effects | Significant AChE inhibition; improved cognitive function in models | Comparable neuroprotective agents |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some show higher efficacy |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s structural uniqueness lies in its hybrid architecture, combining a substituted benzamide with a dihydroquinazolinone ring. Below is a comparative analysis with structurally related benzamide derivatives:
Pharmacological and Reactivity Profiles
- Target Compound: The dihydroquinazolinone moiety is associated with kinase inhibition (e.g., EGFR or VEGFR), while the 3,5-dimethylbenzamide may enhance lipophilicity and membrane permeability. No direct pharmacological data are provided in the evidence, but its structural analogs are well-documented in oncology .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The N,O-bidentate group facilitates coordination to transition metals, making it suitable for catalytic applications rather than therapeutic use .
- Compounds : Varied alkoxy substituents (e.g., butoxy, pentyloxy) on the phenyl ring likely modulate solubility and target affinity. These derivatives may serve as intermediates for protease inhibitors or GPCR modulators .
Research Findings and Implications
- Structural Advantages: The dihydroquinazolinone ring in the target compound provides a rigid scaffold for target binding, distinct from the flexible N,O-bidentate group in ’s derivative.
- Therapeutic Potential: While the target compound’s dihydroquinazolinone suggests anticancer activity, ’s alkoxy-substituted analogs may prioritize solubility for oral bioavailability.
- Limitations : Lack of explicit pharmacological data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
3,5-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound derived from the benzamide family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the quinazolinone core followed by the introduction of the dimethyl and phenyl substituents. Detailed methodologies can be found in various patents and scientific literature .
Antiviral Properties
Research indicates that derivatives of benzamides exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against enteroviruses. A study reported that certain N-phenylbenzamide derivatives demonstrated IC50 values in low micromolar concentrations against enterovirus strains, suggesting a promising antiviral profile .
| Compound | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index |
|---|---|---|---|
| 1e | 5.7 - 12 | 620 | 51 - 110 |
| 1c | ~15 | Not specified | >10 |
| 2a | 18 | Not specified | Not specified |
The selectivity index (SI), which measures the safety margin between effective and toxic doses, indicates that these compounds could be viable candidates for further development as antiviral agents.
Anticancer Activity
The quinazolinone derivatives have been studied for their anticancer properties as well. They are believed to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that modifications to the benzamide structure can enhance cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell survival and apoptosis. It is hypothesized that the compound interacts with bromodomain and extraterminal (BET) proteins, which play critical roles in gene expression regulation related to cancer and viral infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study on N-substituted benzamides found that specific structural modifications could significantly enhance antiviral activity against enteroviruses .
- Anticancer Potential : Research indicated that quinazolinone derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and what are critical reaction parameters?
- Methodological Answer :
- Step 1 : Condensation of 3,5-dimethylbenzoyl chloride with a substituted aniline intermediate (e.g., 3-amino-phenylquinazolinone) under reflux conditions in anhydrous ethanol or THF. Catalytic acetic acid may enhance reaction efficiency .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the benzamide product. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 hexane/EtOH) .
- Critical Parameters : Temperature control (<80°C to avoid quinazolinone decomposition), stoichiometric ratios (1:1.2 for acyl chloride:amine), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for quinazolinone and benzamide rings) and methyl groups (δ 2.1–2.5 ppm). Verify coupling patterns for regiochemistry .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., cleavage of the amide bond).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone and ~1650 cm⁻¹ for benzamide) .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity or guide structural optimization of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and assess binding affinity to target proteins (e.g., kinases). ICReDD’s reaction path search methods can optimize synthetic routes .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR or PARP) to identify critical binding residues. Compare with experimental IC₅₀ data to validate predictions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Comparative Assay Design : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use isogenic cell lines to isolate target-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies. Check for confounding factors like solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies address regioselectivity challenges during quinazolinone moiety synthesis?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization. Deprotect with TFA post-synthesis .
- Catalytic Control : Employ Pd-catalyzed cross-coupling to direct substituents to specific positions (e.g., Suzuki-Miyaura for aryl group introduction) .
Q. How can in vitro/in vivo models be optimized to evaluate pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and PAMPA assays for permeability. Compare with reference compounds (e.g., gefitinib) .
- In Vivo PK : Administer via intravenous/oral routes in rodent models. Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility .
Key Considerations for Advanced Studies
- Contradictory Evidence : Discrepancies in biological activity may arise from assay sensitivity (e.g., ATP concentration in kinase assays) or impurity profiles. Always cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
- Scalability : Transitioning from lab-scale (mg) to pilot-scale (g) requires optimizing solvent systems (e.g., switching from DMF to EtOAc for greener chemistry) and continuous flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
